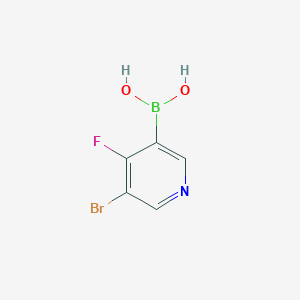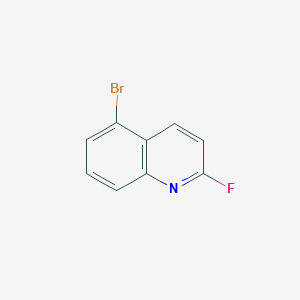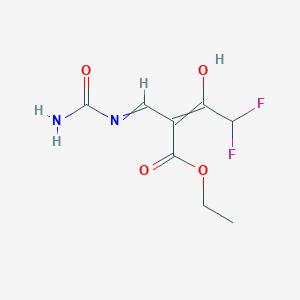
(5-Bromo-4-fluoropyridin-3-YL)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-4-fluoropyridin-3-YL)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with bromine and fluorine atoms. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
The synthesis of (5-Bromo-4-fluoropyridin-3-YL)boronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general synthetic route includes the reaction of 5-bromo-4-fluoropyridine with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often involve the use of solvents such as toluene or ethanol, and the reaction is carried out at elevated temperatures to facilitate the coupling process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
(5-Bromo-4-fluoropyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Cross-Coupling Reactions: This compound is commonly used in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene
Wissenschaftliche Forschungsanwendungen
(5-Bromo-4-fluoropyridin-3-YL)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (5-Bromo-4-fluoropyridin-3-YL)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group acts as a nucleophile, forming a bond with the palladium catalyst during the transmetalation step of the Suzuki–Miyaura reaction . This process facilitates the formation of carbon-carbon bonds, which is essential for the synthesis of complex organic molecules. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst and the electronic properties of the boronic acid group .
Vergleich Mit ähnlichen Verbindungen
(5-Bromo-4-fluoropyridin-3-YL)boronic acid can be compared with other similar compounds, such as:
(3-Bromopyridin-5-yl)boronic acid: Similar in structure but lacks the fluorine substituent, which can affect its reactivity and applications.
(4-Fluoropyridin-3-yl)boronic acid:
(5-Bromo-2-fluoropyridin-3-yl)boronic acid: Similar but with different substitution patterns, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specific synthetic applications.
Eigenschaften
Molekularformel |
C5H4BBrFNO2 |
|---|---|
Molekulargewicht |
219.81 g/mol |
IUPAC-Name |
(5-bromo-4-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H4BBrFNO2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2,10-11H |
InChI-Schlüssel |
YJCPRGQSYCVVEG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=CC(=C1F)Br)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6'-Bromo-4-hydroxy-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione](/img/structure/B14043574.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(oxolan-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B14043578.png)





![(R)-(5-Boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-YL)boronic acid pinacol ester](/img/structure/B14043627.png)
![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14043634.png)

